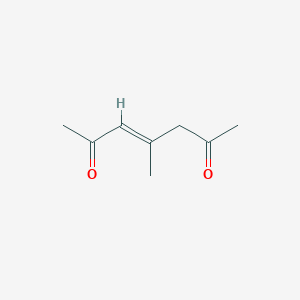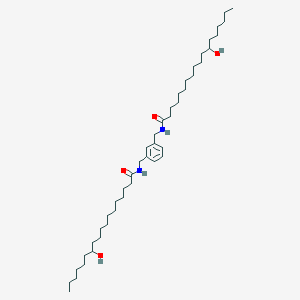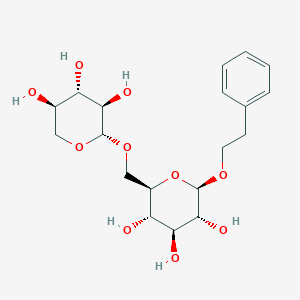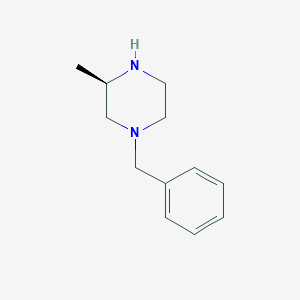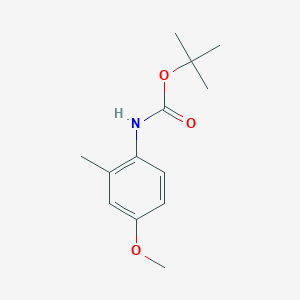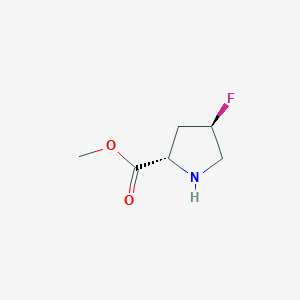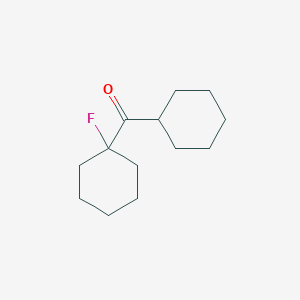
Cyclohexyl(1-fluorocyclohexyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(1-fluorocyclohexyl)methanone, also known as CXM, is a synthetic compound that has been studied for its potential use in scientific research. CXM is a ketone derivative that has been shown to have unique properties, making it a promising candidate for use in various applications. In
Mécanisme D'action
The mechanism of action of Cyclohexyl(1-fluorocyclohexyl)methanone involves its interaction with the sigma-1 receptor. Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to bind to the receptor with high affinity, leading to various downstream effects. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein synthesis, and mitochondrial function. Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to modulate these processes, leading to changes in cellular function.
Effets Biochimiques Et Physiologiques
Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to have various biochemical and physiological effects. It has been shown to modulate calcium signaling, leading to changes in neuronal excitability. Cyclohexyl(1-fluorocyclohexyl)methanone has also been shown to modulate protein synthesis, leading to changes in synaptic plasticity. In addition, Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to modulate mitochondrial function, leading to changes in energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexyl(1-fluorocyclohexyl)methanone has several advantages for use in lab experiments. It has a well-established synthesis method, making it easy to obtain. Cyclohexyl(1-fluorocyclohexyl)methanone also has a high affinity for the sigma-1 receptor, making it a useful tool for investigating the role of the receptor in various cellular processes. However, Cyclohexyl(1-fluorocyclohexyl)methanone also has some limitations. It has a relatively short half-life, making it difficult to study its long-term effects. In addition, Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of Cyclohexyl(1-fluorocyclohexyl)methanone. One direction is to investigate its potential therapeutic use in various neurological and psychiatric disorders. Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to have anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for use in the treatment of anxiety and depression. Another direction is to investigate its potential use as a tool for investigating the role of the sigma-1 receptor in various disease states. Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to modulate the sigma-1 receptor in various cellular and behavioral processes, making it a useful tool for investigating the role of the receptor in various disease states.
Conclusion:
In conclusion, Cyclohexyl(1-fluorocyclohexyl)methanone is a synthetic compound that has been studied for its potential use in scientific research. It has a well-established synthesis method and has been shown to have unique properties, making it a promising candidate for use in various applications. Cyclohexyl(1-fluorocyclohexyl)methanone has been studied for its potential use in neuroscience research, particularly in the field of sigma-1 receptor modulation. It has been shown to have various biochemical and physiological effects, and has several advantages and limitations for use in lab experiments. There are several future directions for the study of Cyclohexyl(1-fluorocyclohexyl)methanone, including its potential therapeutic use and its use as a tool for investigating the role of the sigma-1 receptor in various disease states.
Méthodes De Synthèse
The synthesis of Cyclohexyl(1-fluorocyclohexyl)methanone involves the reaction of cyclohexanone with 1-fluorocyclohexane in the presence of a catalyst. The reaction is carried out under specific conditions, such as temperature and pressure, to ensure optimal yield and purity of the final product. The synthesis method of Cyclohexyl(1-fluorocyclohexyl)methanone has been well-established and has been used in various research studies.
Applications De Recherche Scientifique
Cyclohexyl(1-fluorocyclohexyl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that plays a role in various physiological and pathological processes. Cyclohexyl(1-fluorocyclohexyl)methanone has been used as a tool to investigate the role of the sigma-1 receptor in various cellular and behavioral processes.
Propriétés
Numéro CAS |
130485-82-4 |
|---|---|
Nom du produit |
Cyclohexyl(1-fluorocyclohexyl)methanone |
Formule moléculaire |
C13H21FO |
Poids moléculaire |
212.3 g/mol |
Nom IUPAC |
cyclohexyl-(1-fluorocyclohexyl)methanone |
InChI |
InChI=1S/C13H21FO/c14-13(9-5-2-6-10-13)12(15)11-7-3-1-4-8-11/h11H,1-10H2 |
Clé InChI |
FWXYPHJIJDPWLT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)C2(CCCCC2)F |
SMILES canonique |
C1CCC(CC1)C(=O)C2(CCCCC2)F |
Synonymes |
Methanone, cyclohexyl(1-fluorocyclohexyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



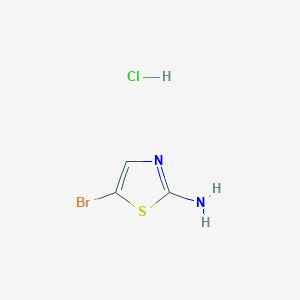
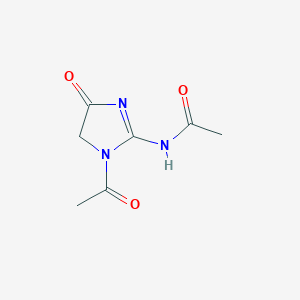
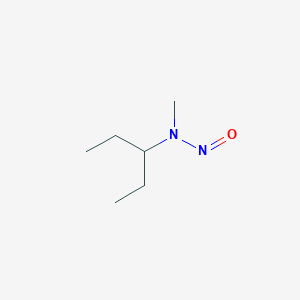
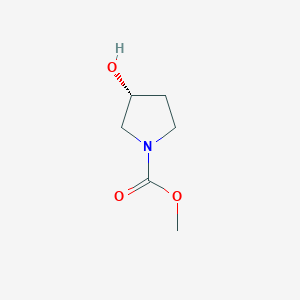
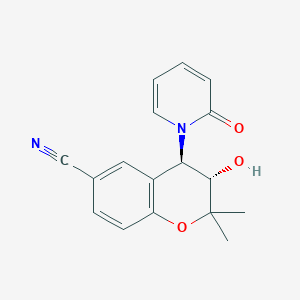
![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
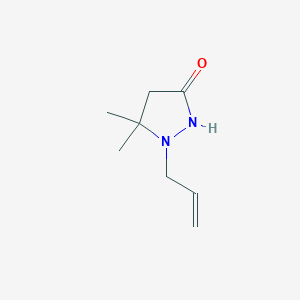
![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)
